2'-Chloro-[1,1'-biphenyl]-3-ol
Overview
Description
2’-Chloro[1,1’-biphenyl]-3-ol: is an organic compound with the molecular formula C12H9ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and a hydroxyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro[1,1’-biphenyl]-3-ol typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core.
Chlorination: The biphenyl compound is then chlorinated at the 2’ position using a chlorinating agent such as thionyl chloride or sulfuryl chloride.
Industrial Production Methods
Industrial production of 2’-Chloro[1,1’-biphenyl]-3-ol follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2’-Chloro[1,1’-biphenyl]-3-ol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as biphenyl alcohols.
Substitution: The chlorine atom in 2’-Chloro[1,1’-biphenyl]-3-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Biphenyl alcohols, biphenyl ethers.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2’-Chloro[1,1’-biphenyl]-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Chloro[1,1’-biphenyl]-3-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxybiphenyl: Lacks the chlorine atom, affecting its binding properties and reactivity.
2,3-Dichlorobiphenyl: Contains an additional chlorine atom, which can alter its chemical and biological properties.
Uniqueness
2’-Chloro[1,1’-biphenyl]-3-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2-chlorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFPFQICZVMDML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622078 | |
Record name | 2'-Chloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149950-34-5 | |
Record name | 2'-Chloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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